(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one
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Overview
Description
The compound (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one is an organic molecule characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a methylidene group, and a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylamine with a suitable phenyl precursor under controlled conditions to form the dimethylamino phenyl intermediate.
Cyclohexanone Derivative Formation: The next step involves the reaction of the dimethylamino phenyl intermediate with a cyclohexanone derivative. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexanone core.
Methylidene Group Introduction: The final step involves the introduction of the methylidene group through a condensation reaction. This is usually achieved by reacting the cyclohexanone derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone core, converting it to a hydroxyl group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated cyclohexanone derivatives.
Substitution: Nitro or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the cyclohexanone core can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one: This isomer differs in the configuration of the double bond, which can affect its reactivity and interaction with biological targets.
(2Z)-2-[[4-(methylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one: This compound has a methylamino group instead of a dimethylamino group, which can influence its chemical and biological properties.
Uniqueness
The uniqueness of (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one lies in its specific combination of functional groups and structural features. The presence of the dimethylamino group, the cyclohexanone core, and the methylidene group provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-13(2)17-11-6-14(3)18(19(17)21)12-15-7-9-16(10-8-15)20(4)5/h7-10,12-14,17H,6,11H2,1-5H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXIPVDQBXMCH-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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